N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide typically involves the reaction of appropriate thiophene derivatives with isocyanates, followed by base-promoted cyclization . The reaction conditions often include the use of solvents such as ethanol or ethylene glycol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzyme activity or receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide
- N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide
Uniqueness
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide is unique due to its specific structural features, such as the methoxyphenoxy group, which may confer distinct chemical and biological properties compared to similar compounds .
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound that belongs to the thienopyrazole class. Its unique structure, characterized by a thieno[3,4-c]pyrazole core and various functional groups, suggests potential biological activities. This article aims to explore the biological activity of this compound through various studies, including in vitro and in vivo analyses.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O5S, with a molecular weight of approximately 446.51 g/mol. The compound's structure consists of a thienopyrazole framework that imparts unique chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C23H22N4O5S |
Molecular Weight | 446.51 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not reported |
In Vitro Studies
Preliminary studies indicate that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains in preliminary tests.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in animal models. For instance, derivatives of thienopyrazoles have been linked to reduced edema and inflammatory markers in induced models of inflammation .
- Analgesic Effects : Analgesic activity has been observed in related compounds, suggesting potential efficacy for pain management without central nervous system effects .
In Vivo Studies
In vivo studies are necessary to confirm the biological activities observed in vitro. These studies typically involve:
- Animal Models : Testing the compound's efficacy in reducing pain and inflammation using established models such as the formalin test or carrageenan-induced paw edema.
- Toxicity Assessment : Evaluating acute and chronic toxicity through histopathological examinations and behavioral assessments.
Case Studies
A study involving similar thienopyrazole derivatives reported significant analgesic effects in rodent models. The compound demonstrated a reduction in pain response comparable to standard analgesics like aspirin and ibuprofen .
Another case study highlighted the anti-inflammatory potential of related compounds through inhibition of pro-inflammatory cytokines in cultured macrophages.
Table 2: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Reduced edema in animal models | |
Analgesic | Comparable efficacy to standard analgesics |
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
- Modulation of Receptors : Interaction with specific receptors related to pain pathways may contribute to its analgesic properties.
Future Research Directions
Further research is essential to explore the full range of biological activities associated with this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the pathways involved in its antimicrobial and anti-inflammatory actions.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
- Structural Modifications : Exploring derivatives that may enhance biological activity or reduce toxicity.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-15-7-9-16(10-8-15)28-11-19(24)21-20-17-12-29(25,26)13-18(17)22-23(20)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIJMGHTFJKDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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